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These application notes provide a comprehensive overview and detailed protocols for

conducting in vivo efficacy studies of SHP099, a potent and selective allosteric inhibitor of

SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). SHP099 stabilizes

SHP2 in an auto-inhibited conformation, primarily suppressing the RAS-ERK signaling

pathway, which is crucial for the proliferation and survival of various cancer cells.[1][2] These

protocols are intended to guide researchers in designing and executing robust preclinical

studies to evaluate the anti-tumor activity of SHP099.

Mechanism of Action of SHP099
SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal

transduction downstream of growth factor receptor signaling.[2] It is a key activator of the RAS-

ERK (MAPK) signaling pathway, which is frequently hyperactivated in many human cancers.[2]

SHP099 is an allosteric inhibitor that binds to a pocket at the interface of the N-terminal SH2,

C-terminal SH2, and protein tyrosine phosphatase domains of SHP2, locking it in an inactive

state.[1][2] This inhibition leads to the suppression of RAS-ERK signaling, thereby inhibiting the

proliferation of cancer cells driven by receptor tyrosine kinases.[1] Additionally, SHP2 is a key

mediator of the PD-1 and BTLA immune checkpoint pathways, suggesting that its inhibition

may also have immunomodulatory effects.[1][2]
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Caption: SHP099 allosterically inhibits SHP2, blocking the RAS-ERK pathway.
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Quantitative Data Summary
The following tables summarize the in vivo efficacy of SHP099 across various cancer models

as reported in the literature.

Table 1: SHP099 Efficacy in Syngeneic Mouse Models

Cancer Model Mouse Strain
SHP099 Dose
& Route

Key Findings Reference

B16F10

Melanoma
Syngeneic

75-100 mg/kg,

oral, daily

Reproducibly

reduced tumor

growth and

weight.

[3]

CT-26 Colon

Cancer
BALB/c Not Specified

Significantly

decreased tumor

volume and

weight.

[4]

CT-26 Colon

Cancer
BALB/c nude Not Specified

Did not decrease

tumor volume or

weight,

suggesting

immune system

involvement.

[4]

Table 2: SHP099 Efficacy in Xenograft Mouse Models

| Cancer Model | Cell Line | Mouse Strain | SHP099 Dose & Route | Key Findings | Reference |

| :--- | :--- | :--- | :--- | :--- | | Multiple Myeloma | RPMI-8226 | Balb/c nude | 75 mg/kg, oral, daily |

Reduced tumor size, growth, and weight. Decreased p-SHP2 and p-ERK in tumors. |[5] | |

Head and Neck Squamous Cell Carcinoma (HNSCC) | BHY and HSC-4 | Immunocompromised

| 75 mg/kg, oral, daily | Led to near-total tumor control and tumor regressions. |[6] | | ALK-

rearranged NSCLC | H3122 | BALB/c-nu/nu | Not Specified | Little effect alone, but significantly

enhanced the anti-tumor effect of alectinib. |[7] | | ROS1-rearranged NSCLC | ABC-20 |

BALB/c-nu/nu | Not Specified | Combination with crizotinib was significantly more effective than
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monotherapy. |[7] | | EGFR-mutant NSCLC | PC-9 | BALB/c-nu/nu | Not Specified | Combination

with osimertinib more strongly inhibited tumor growth than monotherapy. |[7] |

Experimental Protocols
General Animal Husbandry and Welfare
All animal experiments should be conducted in accordance with institutional guidelines and

regulations. Mice should be housed in a pathogen-free environment with controlled

temperature, humidity, and a 12-hour light/dark cycle. Food and water should be provided ad

libitum. Regular monitoring of animal health, including body weight and general appearance, is

crucial throughout the study.[3][4]

Protocol 1: Syngeneic Tumor Model for Efficacy and
Immunomodulatory Studies
This protocol is suitable for evaluating the efficacy of SHP099 in an immunocompetent setting,

allowing for the assessment of its impact on the anti-tumor immune response.

Materials:

Syngeneic tumor cells (e.g., B16F10 melanoma, CT-26 colon carcinoma)[3][4]

Appropriate mouse strain (e.g., C57BL/6 for B16F10, BALB/c for CT-26)

SHP099

Vehicle control (formulation dependent, e.g., CMC-Na)[8]

Sterile PBS and syringes

Calipers for tumor measurement

Procedure:

Tumor Cell Implantation:

Culture tumor cells to ~80% confluency.
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Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^6 to 5 x 10^6

cells/mL.

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

Tumor Growth Monitoring and Group Randomization:

Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated

using the formula: (Length x Width^2) / 2.

When tumors reach a palpable size (e.g., 30-50 mm³), randomize mice into treatment and

control groups.[3]

SHP099 Administration:

Prepare SHP099 in the appropriate vehicle at the desired concentration.

Administer SHP099 or vehicle control to the respective groups via oral gavage daily.

Doses ranging from 75-100 mg/kg have been shown to be effective.[3]

Efficacy Assessment:

Measure tumor volume and body weight every 2-3 days.[3][4]

The experiment should be terminated when tumors in the control group reach the

maximum allowed size as per institutional guidelines.[3]

At the end of the study, excise tumors, weigh them, and process for further analysis (e.g.,

histology, flow cytometry, western blotting).

Pharmacodynamic Analysis (Optional):

Collect tumor samples at specified time points after the last dose to assess target

engagement.

Analyze the phosphorylation status of SHP2 and ERK in tumor lysates via western blotting

to confirm target inhibition.[5]
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Protocol 2: Xenograft Tumor Model for Direct Anti-Tumor
Activity
This protocol is designed to evaluate the direct anti-tumor effects of SHP099 in the absence of

a fully functional immune system.

Materials:

Human cancer cell line of interest (e.g., RPMI-8226, H3122)[5][7]

Immunocompromised mice (e.g., BALB/c nude, NOD scid)[3][5]

SHP099

Vehicle control

Matrigel (optional, can improve tumor take rate)

Sterile PBS and syringes

Calipers

Procedure:

Tumor Cell Implantation:

Prepare the human cancer cell suspension in sterile PBS, optionally mixed 1:1 with

Matrigel.

Subcutaneously inject 100-200 µL of the cell suspension into the flank of each

immunocompromised mouse.

Tumor Growth and Randomization:

Follow the same procedure as in Protocol 1 for monitoring tumor growth and randomizing

animals into treatment groups once tumors are established.

SHP099 Administration:
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Administer SHP099 or vehicle control daily via oral gavage. A dose of 75 mg/kg has been

shown to be effective in multiple myeloma xenografts.[5]

Efficacy and Pharmacodynamic Assessment:

Follow the same procedures as in Protocol 1 for assessing tumor volume, body weight,

and final tumor weight.

Conduct western blot analysis on tumor lysates to evaluate the levels of p-SHP2 and p-

ERK to confirm the mechanism of action.[5]
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Caption: General workflow for SHP099 in vivo efficacy studies.
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Combination Studies
SHP099 has shown synergistic effects when combined with other targeted therapies, such as

tyrosine kinase inhibitors (TKIs) in oncogene-driven non-small cell lung cancer and with PD-1

blockade in colon cancer models.[4][7] When designing combination studies, it is important to

include monotherapy arms for each agent, a vehicle control group, and the combination

therapy group to properly assess synergy. Dosing schedules may need to be optimized to

manage potential overlapping toxicities, although none have been significantly reported with

SHP099.[3][4]

Concluding Remarks
SHP099 is a promising anti-cancer agent with a well-defined mechanism of action. The

protocols outlined above provide a solid framework for conducting in vivo efficacy studies.

Careful selection of the animal model, appropriate dosing, and rigorous endpoint analysis are

critical for obtaining reliable and translatable preclinical data. Further investigations into

combination therapies and the role of SHP099 in modulating the tumor microenvironment are

warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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